molecular formula C16H16FN3O2 B1439493 3-(4-Fluorophenyl)-1-(2-nitrophenyl)piperazine CAS No. 1148027-25-1

3-(4-Fluorophenyl)-1-(2-nitrophenyl)piperazine

Cat. No. B1439493
CAS RN: 1148027-25-1
M. Wt: 301.31 g/mol
InChI Key: BQKXNYJJHVVFJC-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-(2-nitrophenyl)piperazine (3-FPNP) is a compound that has been used in research for its potential applications in medicinal chemistry and biochemistry. It is a heterocyclic aromatic amine, which is a type of nitrogen-containing organic compound that is found in many pharmaceutical drugs and natural products. 3-FPNP is an interesting molecule due to its unique structure and properties, which make it a useful tool in the laboratory.

Scientific Research Applications

Synthesis and Chemical Properties

  • Fe-catalyzed Synthesis of Flunarizine : Research on the Fe-catalyzed synthesis of flunarizine, a compound related to the piperazine class, highlights advanced methodologies in the synthesis of pharmaceuticals. Flunarizine is recognized for its vasodilating effects and application in treating migraines, dizziness, and epilepsy. Such studies showcase the role of metal-catalyzed amination and Wittig reactions in the efficient production of complex organic compounds (Shakhmaev, Sunagatullina, & Zorin, 2016).

Biological Applications

  • Antiviral and Antimicrobial Activities : A study explored the synthesis of new urea and thiourea derivatives of piperazine doped with febuxostat, examining their antiviral and antimicrobial activities. Certain derivatives showed promising activities against Tobacco mosaic virus (TMV) and various microbial strains, highlighting the potential of piperazine derivatives in the development of new therapeutic agents (Krishna Reddy et al., 2013).

Material Science and Crystallography

  • Crystal Structure Analysis : Research on the crystal structure of specific piperazine derivatives, such as 1-(4-Fluorophenyl)-4-[(1E)-3,4,4-trichloro-2-nitro-1-(propylsulfanyl)buta-1,3-dien-1-yl]piperazine, contributes to the understanding of molecular conformations and interactions. Such analyses are crucial for designing materials and drugs with desired physical and chemical properties (Deniz & Ibiş, 2009).

Pharmacology and Drug Development

  • Development of Dopamine Transporter Ligands : Studies on the development of long-acting dopamine transporter ligands based on piperazine derivatives, such as 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine, aim at creating potential treatments for cocaine abuse. This research indicates the significant role of piperazine derivatives in the development of neuropsychiatric disorder treatments (Hsin et al., 2002).

properties

IUPAC Name

3-(4-fluorophenyl)-1-(2-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c17-13-7-5-12(6-8-13)14-11-19(10-9-18-14)15-3-1-2-4-16(15)20(21)22/h1-8,14,18H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKXNYJJHVVFJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C2=CC=C(C=C2)F)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201233234
Record name Piperazine, 3-(4-fluorophenyl)-1-(2-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201233234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-1-(2-nitrophenyl)piperazine

CAS RN

1148027-25-1
Record name Piperazine, 3-(4-fluorophenyl)-1-(2-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1148027-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 3-(4-fluorophenyl)-1-(2-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201233234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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